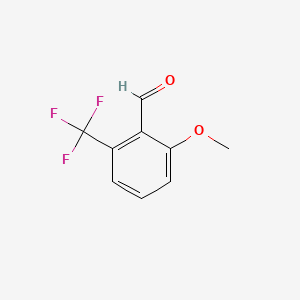

![molecular formula C8H3BrN2OS B1319587 2-溴-4-氧代-4,5-二氢噻吩并[3,2-c]吡啶-7-甲腈 CAS No. 55040-43-2](/img/structure/B1319587.png)

2-溴-4-氧代-4,5-二氢噻吩并[3,2-c]吡啶-7-甲腈

货号 B1319587

CAS 编号:

55040-43-2

分子量: 255.09 g/mol

InChI 键: FIAFOJCIZMGXIV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

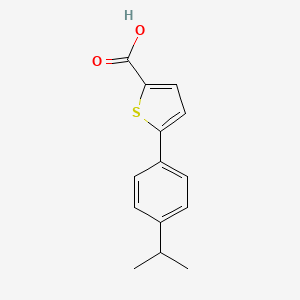

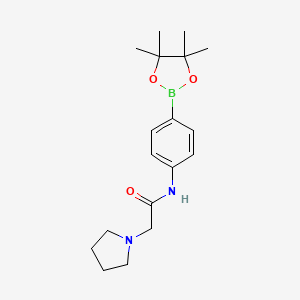

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .

Synthesis Analysis

The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .科学研究应用

合成和抗菌活性

- 该化合物已被用作合成新型氰基吡啶衍生物的底物。这些化合物对各种需氧和厌氧菌表现出显着的抗菌活性 (Bogdanowicz 等人,2013).

简便、可扩展的制备

- 一项研究报告了一种从相关酯类合成噻吩并[2,3-b]吡啶-5-甲腈的新合成方法。这些化合物是合成各种激酶抑制剂的关键中间体 (Tumey 等人,2008).

电催化多组分组装

- 该化合物参与在温和条件下通过电催化多组分链转化来生产 2-氨基-5-氧代-4,5-二氢吡喃并[3,2-c]色烯-3-甲腈衍生物 (Vafajoo 等人,2014).

X 射线和光谱分析

- 使用 X 射线和光谱研究了与该化合物相关的吡啶衍生物,揭示了它们的结构和光学性质 (Cetina 等人,2010).

动力学抑制研究

- 在另一个应用中,该化合物的衍生物被研究为潜在的激酶抑制剂,这对于治疗各种疾病的药物发现至关重要 (Venkateshan 等人,2020).

通过 X 射线晶体学进行结构分析

- 该化合物的衍生物使用 X 射线衍射进行了检查,提供了有关分子和晶体结构的宝贵信息 (Ganapathy 等人,2015).

属性

IUPAC Name |

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFOJCIZMGXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=C2C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593855 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

CAS RN |

55040-43-2 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

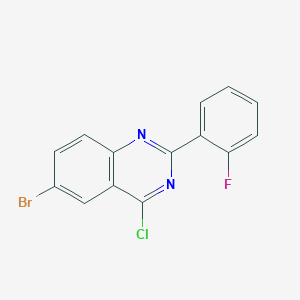

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

760947-12-4

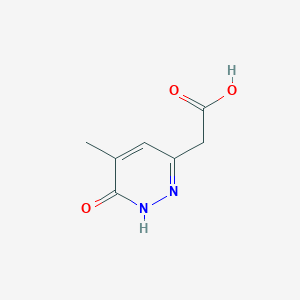

2-Aminocyclopent-1-enecarboxylic acid

773099-73-3

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)